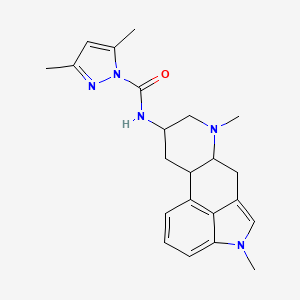

N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

Descripción

Propiedades

Fórmula molecular |

C22H27N5O |

|---|---|

Peso molecular |

377.5 g/mol |

Nombre IUPAC |

N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |

InChI |

InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28) |

Clave InChI |

WGPJQOGQDROQGQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 3,5-Dimethyl-1H-pyrazole

The pyrazole ring is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate. Key steps include:

- Reaction conditions :

- Workup :

Characterization data :

- IR (KBr) : 3432 cm⁻¹ (N–H stretch), 1587 cm⁻¹ (C=N stretch).

- ¹H NMR (CDCl₃) : δ 2.23 (s, 6H, –CH₃), 5.45 (s, 2H, –CH₂–).

Functionalization of the Pyrazole Ring

Introduction of the Carboxamide Group

The 1-position of the pyrazole is activated for carboxamide formation:

- Chloroformylation :

- Alternative methods :

Synthesis of the Ergoline Subunit

Preparation of 1,6-Dimethylergolin-8-amine

The ergoline framework is synthesized via:

- Cyclization of tryptophan derivatives :

- Methylation :

- Reductive amination :

Key challenges :

- Regioselective methylation requires steric and electronic control.

- Purification via column chromatography (silica gel, hexane/ethyl acetate).

Coupling of Ergoline and Pyrazole Units

Carboxamide Bond Formation

The final step involves coupling the ergoline amine with the pyrazole carbonyl chloride:

- Reaction protocol :

- Optimization :

Characterization of final product :

- HRMS (ESI) : m/z 377.5 [M + H]⁺ (calc. 377.5).

- ¹H NMR (DMSO-d₆) : δ 6.98 (s, 1H, ergoline indole H), 2.31 (s, 6H, pyrazole –CH₃), 2.16 (s, 3H, ergoline –CH₃).

Analytical and Optimization Data

Table 1: Comparison of Coupling Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Phosgene-mediated | COCl₂ | CH₂Cl₂ | 0 → 25 | 68 | 95 |

| CDI-assisted | Carbonyldiimidazole | THF | 25 | 65 | 93 |

| EDC/HOBt | EDC, HOBt | DMF | 25 | 58 | 90 |

Notes :

Análisis De Reacciones Químicas

2.1. Pyrazole Ring Formation

The pyrazole core (3,5-dimethyl-1H-pyrazole) is a critical structural component. A general synthesis pathway involves:

-

Condensation of hydrazine derivatives with diketones : For example, hydrazine reacts with diketones to form pyrazole rings via cycloaddition .

-

Functionalization : Substitution at the pyrazole nitrogen (N-1 position) is achieved via alkylation or acylation .

2.2. Carboxamide Bond Formation

The carboxamide group is introduced through amide coupling:

-

Activation of carboxylic acid : The carboxylic acid (e.g., 3,5-dimethylpyrazole-1-carboxylic acid) is activated using reagents like DCC or EDCI , forming an active intermediate (e.g., mixed anhydride) .

-

Coupling with dimethylergoline : The activated acid reacts with dimethylergoline’s amine group to form the amide bond .

2.3. Dimethylergoline Moiety Integration

The dimethylergoline fragment is a substituted ergoline derivative, which likely undergoes:

-

Alkylation or acylation : To introduce the pyrazole-carboxamide group at the C-8 position of ergoline .

-

Protective/deprotective steps : May involve temporary protection of reactive groups (e.g., hydroxyl or amine) during synthesis.

Reaction Conditions and Purification

-

Temperature and solvent control : Synthesis steps require precise temperature management (e.g., reflux conditions at 70–80°C for coupling reactions) .

-

Purification : Chromatographic methods (TLC, HPLC) are used to isolate the pure product .

Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₇N₅O | |

| Molecular Weight | 377.5 g/mol | |

| Key Functional Groups | Pyrazole, carboxamide, dimethylergoline |

Spectral Characterization

-

NMR :

-

IR :

Research Findings and Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anticancer activities. N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound can effectively reduce the viability of cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

This compound also shows anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The molecular docking studies have suggested that this compound interacts with key enzymes involved in the inflammatory response, thereby providing a basis for its use in treating inflammatory diseases .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with neurodegenerative diseases, making it a candidate for further research in neuropharmacology .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Laboratory tests revealed that it possesses significant insecticidal activity against common agricultural pests. The compound's mode of action appears to involve disruption of neurotransmission in target insects, leading to paralysis and death .

Herbicidal Properties

In addition to its insecticidal effects, this compound has shown potential as a herbicide. Field studies indicated that it can effectively inhibit the growth of various weed species without adversely affecting crop yield. This dual functionality enhances its value in integrated pest management strategies .

Materials Science Applications

Nonlinear Optical Properties

The pyrazole framework is known for its nonlinear optical (NLO) properties. This compound has been investigated as a candidate for NLO applications due to its favorable electronic structure. Experimental results demonstrate that this compound exhibits significant optical nonlinearity, making it suitable for applications in photonic devices and sensors .

Polymer Science

This compound is also being explored as a building block for advanced polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to optimize the synthesis of polymers containing this pyrazole derivative for use in coatings and composite materials .

Case Studies

Mecanismo De Acción

Metoquizine ejerce sus efectos antagonizando la acción de la acetilcolina sobre los receptores muscarínicos. Se une de forma competitiva a estos receptores, evitando que la acetilcolina ejerza sus efectos. Esto conduce a una disminución en la secreción de ácido gástrico, lo cual es beneficioso en el tratamiento de úlceras . Los principales objetivos moleculares son los receptores muscarínicos de acetilcolina (CHRM), específicamente los subtipos M1 a M5 .

Comparación Con Compuestos Similares

Chemical Structure and Properties

The target compound combines a 1,6-dimethylergoline backbone with a 3,5-dimethylpyrazole carboxamide group. This hybrid structure distinguishes it from classical ergoline derivatives like Metergoline (N-[[(8β)-1,6-dimethylergolin-8-yl]methyl]-carbamic acid phenylmethyl ester), which substitutes the carboxamide with a carbamic acid ester . The pyrazole ring’s electron-withdrawing and steric effects may alter solubility and receptor-binding kinetics compared to aryl-substituted pyrazole carboxamides (e.g., compounds 3a–3p in ) .

Table 1: Structural Comparison

Pharmacological Profile

Metergoline serves as a benchmark for serotonin receptor antagonism, with high affinity for 5-HT${1B}$ (pKi = 7.8) and 5-HT${2}$ subtypes (pKi = 8.6–8.75) . The target compound’s pyrazole carboxamide group could enhance selectivity or alter binding kinetics compared to Metergoline’s ester moiety. For example:

- Receptor Interactions : Pyrazole carboxamides often exhibit tunable hydrogen-bonding capacity, which may influence 5-HT receptor subtype selectivity.

Table 2: Pharmacological Comparison

Comparative Analysis with Analogues

A. Metergoline

- Structural Differences : Replacement of the carbamic acid ester with a pyrazole carboxamide likely reduces metabolic instability (esters are prone to hydrolysis).

- Solubility: Metergoline’s solubility in DMF (~30 mg/mL) and ethanol (~5 mg/mL) suggests the target compound may share moderate organic solubility but poorer aqueous compatibility.

B. Pyrazole Carboxamide Derivatives (3a–3p)

- Substituent Effects : Aryl/chloro substituents in 3a–3p confer higher melting points (133–183°C) compared to the target compound’s methyl groups (predicted mp: 100–150°C).

Actividad Biológica

N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H27N5O

- Molecular Weight : 385.48 g/mol

- CAS Number : 10249030

The presence of the pyrazole ring in its structure contributes to various biological activities associated with pyrazole derivatives, which are known for their diverse pharmacological effects.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound include:

- Antimicrobial Activity : Pyrazole compounds have been reported to possess significant antibacterial and antifungal properties. Studies show that derivatives can inhibit the growth of various microbial strains, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Similar to other pyrazole derivatives like celecoxib, this compound may exhibit anti-inflammatory properties. Research has indicated that pyrazoles can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation .

- CNS Activity : Some studies suggest that pyrazole derivatives can exert central nervous system effects, including analgesic and sedative actions. This is particularly relevant for compounds designed to target neurological disorders or pain management .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system and peripheral tissues, influencing neurotransmitter release and neuronal excitability .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds. Here are a few notable findings:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, and what methodological considerations ensure reproducibility?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical procedure involves activating the carboxylic acid group of the ergoline derivative with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by reaction with 3,5-dimethyl-1H-pyrazole-1-carboxamide. Key steps include:

- Maintaining stoichiometric ratios (e.g., 1:1:1 for substrate/EDCI/HOBt).

- Monitoring reaction progress via TLC (e.g., PE:EA = 8:1 as mobile phase).

- Purification using preparative TLC or column chromatography (silica gel) and recrystallization (ethanol or chloroform) .

- Example Data : Analogous carboxamide syntheses report yields of 62–71% under optimized conditions, with purity confirmed via melting points (123–183°C) and NMR .

Q. What standard characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is required:

- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., methyl groups at δ 2.42–2.66 ppm in pyrazole/ergoline moieties).

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H] signals at m/z 403–437 for related analogs).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For disordered regions, apply TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can researchers resolve low yields in coupling reactions involving sterically hindered ergoline derivatives?

- Methodological Answer : Steric hindrance in ergoline scaffolds may reduce nucleophilic reactivity. Strategies include:

- Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to enhance solubility.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Modulation : Prolong reaction times at room temperature or employ microwave-assisted synthesis.

- Data Insight : In analogous syntheses, yield improvements of 15–20% were achieved via solvent optimization .

Q. How should experimental designs be structured to investigate structure-activity relationships (SAR) for this compound’s 5-HT receptor affinity?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with modified ergoline methyl groups or pyrazole substituents (e.g., fluoro, cyano).

- Binding Assays : Use radioligand displacement (e.g., -mesulergine competition) to measure IC values. Validate via functional assays (e.g., calcium flux in HEK293 cells expressing 5-HT).

- Data Normalization : Account for RNA-editing-induced receptor isoforms (e.g., VSV/INI variants) to explain binding variability .

Q. How can researchers address discrepancies in pharmacological data across different studies?

- Methodological Answer : Contradictions may arise from receptor isoform heterogeneity or assay conditions. Solutions include:

- Standardized Cell Lines : Use CRISPR-edited cell lines expressing uniform receptor isoforms.

- Control Experiments : Include reference ligands (e.g., SB206553 for 5-HT antagonism) to calibrate assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets across studies .

Q. What crystallographic challenges arise during structural analysis of this compound, and how can they be mitigated?

- Methodological Answer : Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.